molecular formula C15H21N3O2S B14158056 4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 99762-66-0

4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B14158056
CAS No.: 99762-66-0
M. Wt: 307.4 g/mol
InChI Key: MJKBINQDEBTXRC-UHFFFAOYSA-N
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Description

4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired compound.

Industrial Production Methods

The use of renewable starting materials, such as levulinic acid, further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the tricyclic structure.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted tricyclic compounds. These products can have diverse applications depending on the functional groups introduced.

Scientific Research Applications

4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein tyrosine phosphatases, affecting signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

99762-66-0

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C15H21N3O2S/c1-8(2)5-11-17-13-12(14(19)18(11)16)9-6-15(3,4)20-7-10(9)21-13/h8H,5-7,16H2,1-4H3

InChI Key

MJKBINQDEBTXRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1N

solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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